1-Chloro-2-(chloromethyl)-3-fluorobenzene
Overview
Description
1-Chloro-2-(chloromethyl)-3-fluorobenzene is a halogenated aromatic compound that contains chlorine, fluorine, and a chloromethyl group attached to a benzene ring. This compound is of interest in the field of organometallic chemistry and is potentially useful in various organic synthesis reactions due to the presence of reactive halogen atoms which can be substituted or participate in coupling reactions.
Synthesis Analysis
The synthesis of related fluorobenzene compounds often involves halogenation reactions or the use of diazotization followed by halogenation, as seen in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene . Although the specific synthesis of 1-Chloro-2-(chloromethyl)-3-fluorobenzene is not detailed in the provided papers, similar synthetic strategies could be applied, such as starting with a dimethylbenzenamine precursor, followed by diazotization and subsequent chlorination to introduce the chloromethyl group.
Molecular Structure Analysis
The molecular structure of halogenated benzenes, including those with chlorine and fluorine substituents, has been studied using various spectroscopic techniques. For instance, the infrared (IR) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been measured, suggesting a C1 symmetry for the molecule . Additionally, the rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene have been determined, providing insight into the molecular geometry and electronic distribution .
Chemical Reactions Analysis
Fluorobenzenes, such as 1-chloro-2-(chloromethyl)-3-fluorobenzene, can participate in organometallic chemistry and catalysis due to their ability to bind weakly to metal centers, which allows them to be used as solvents or ligands in transition-metal-based reactions . The presence of fluorine and chlorine atoms also opens up possibilities for C-H and C-F bond activation reactions using reactive transition metal complexes . Moreover, electrophilic aromatic substitution reactions can be facilitated by compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, which could potentially be applied to 1-chloro-2-(chloromethyl)-3-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the benzene ring. For example, the dipole moment of 1-chloro-4-fluorobenzene has been measured, indicating a small but significant separation of charge within the molecule . The presence of halogen atoms can also lead to specific intermolecular interactions, such as C–H⋅⋅⋅F–C hydrogen bonding, which can affect the crystal packing and overall stability of the compound . The photophysical properties of related compounds, such as 1,4-diethynyl-2-fluorobenzene, have been studied, revealing the effects of aggregation on absorption and emission spectra .
Scientific Research Applications
Spectroscopic Analysis
1-Chloro-2-(chloromethyl)-3-fluorobenzene has been studied in terms of its spectroscopic properties. Studies have focused on investigating its microwave spectrum, quadrupole coupling constant tensors, and dipole moments. For instance, research on 1-chloro-3-fluorobenzene, a closely related compound, has provided insights into its rotational and quartic centrifugal distortion constants, and the components of the nuclear quadrupole coupling tensor (Onda et al., 1994). Additionally, the infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been measured, providing further understanding of the molecule's vibrational properties (Seth-Paul & Shino, 1975).
Chemical Reactions and Mechanisms
Research has also been conducted on the reactions involving compounds similar to 1-Chloro-2-(chloromethyl)-3-fluorobenzene. Studies on the electrochemical fluorination of chlorobenzene, which produces 1-chloro-2-fluorobenzene and related compounds, reveal the reaction mechanisms and product distribution under varying conditions (Momota et al., 1995). Furthermore, investigations into the organometallic chemistry of partially fluorinated benzenes demonstrate how these compounds can be used in transition-metal-based catalysis and organometallic reactions (Pike et al., 2017).
Pharmaceutical and Chemical Synthesis
1-Chloro-2-(chloromethyl)-3-fluorobenzene and related compounds have been used in the synthesis of various pharmaceuticals and chemicals. For example, the synthesis of (Chloromethyl) bis (4-fluorophenyl) methylsilane, an intermediate in the production of certain fungicides, involves a reaction pathway that can be informative for understanding the reactivity of chloromethyl fluorobenzenes (Xiang-li, 2013).
Vaporization and Thermodynamic Studies
The vaporization enthalpies of a series of fluoro- and chloro-substituted methylbenzenes, including compounds similar to 1-Chloro-2-(chloromethyl)-3-fluorobenzene, have been studied. This research provides insights into the thermodynamic properties of these compounds, which is crucial for understanding their behavior in different environmental conditions (Verevkin et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, chloromethyl chloroformate, indicates that it is highly flammable, toxic if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloro-2-(chloromethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGOLNNLNQQIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038855 | |
Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Chloro-2-(chloromethyl)-3-fluorobenzene | |
CAS RN |
55117-15-2 | |
Record name | 2-Chloro-6-fluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55117-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055117152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha,2-dichloro-6-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A581KL6ZPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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